molecular formula C10H15N3O2 B2698536 methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1692380-91-8

methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2698536
CAS No.: 1692380-91-8
M. Wt: 209.249
InChI Key: HSKIHGQGIFIYSY-UHFFFAOYSA-N
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Description

Methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions and carried out in an aqueous medium . The starting materials for this synthesis are often commercially available or can be prepared through standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

IUPAC Name

methyl 1-cyclohexyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)9-7-13(12-11-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIHGQGIFIYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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